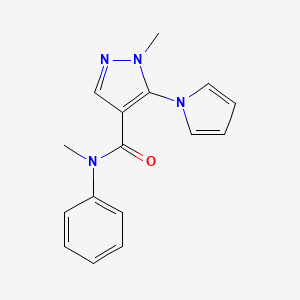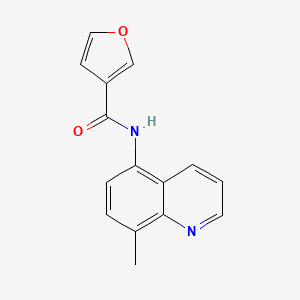
N-(8-methylquinolin-5-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methylquinolin-5-yl)furan-3-carboxamide, also known as XAV-939, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. In recent years, XAV-939 has also been found to have other important biological activities, including anti-inflammatory and neuroprotective effects.
Wirkmechanismus
N-(8-methylquinolin-5-yl)furan-3-carboxamide inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of the pathway. This leads to a decrease in the expression of downstream target genes that are involved in cell proliferation and survival. N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been found to inhibit the activity of tankyrase, an enzyme that regulates the stability of Axin, a negative regulator of the Wnt/β-catenin pathway. By inhibiting tankyrase, N-(8-methylquinolin-5-yl)furan-3-carboxamide promotes the stabilization of Axin, which in turn promotes the degradation of β-catenin.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)furan-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-(8-methylquinolin-5-yl)furan-3-carboxamide has been found to have anti-inflammatory and neuroprotective effects. N-(8-methylquinolin-5-yl)furan-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of microglia, a type of immune cell that plays a key role in neuroinflammation. N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been found to protect neurons from oxidative stress and to promote the survival of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(8-methylquinolin-5-yl)furan-3-carboxamide is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway in a highly targeted manner. N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been shown to have good bioavailability and to be well-tolerated in animal studies. However, one of the limitations of N-(8-methylquinolin-5-yl)furan-3-carboxamide is its relatively low potency compared to other Wnt inhibitors. This can make it more difficult to achieve complete inhibition of the pathway in some experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on N-(8-methylquinolin-5-yl)furan-3-carboxamide. One area of interest is the potential use of N-(8-methylquinolin-5-yl)furan-3-carboxamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective Wnt inhibitors based on the structure of N-(8-methylquinolin-5-yl)furan-3-carboxamide. Finally, there is growing interest in the potential use of N-(8-methylquinolin-5-yl)furan-3-carboxamide for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where the Wnt/β-catenin signaling pathway has been implicated in disease pathogenesis.
Synthesemethoden
N-(8-methylquinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 8-methylquinoline-5-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethanol to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(8-methylquinolin-5-yl)furan-3-carboxamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of colorectal cancer. The Wnt/β-catenin signaling pathway is known to be dysregulated in many types of cancer, and N-(8-methylquinolin-5-yl)furan-3-carboxamide has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key component of the pathway. In addition to its anti-cancer effects, N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(8-methylquinolin-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-4-5-13(12-3-2-7-16-14(10)12)17-15(18)11-6-8-19-9-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMBKWZCHQRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=COC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

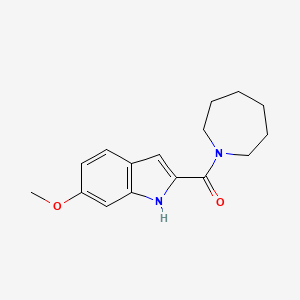
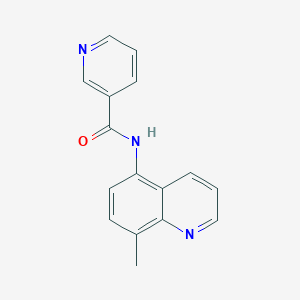
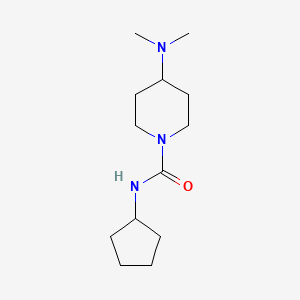
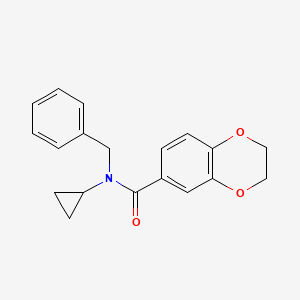
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
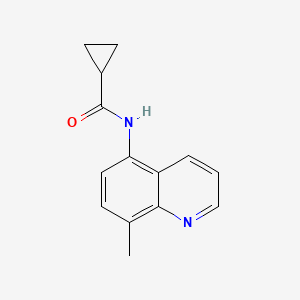
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
